4,4'-(Carbonylbis(azanediyl))bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide)
Overview
Description
This compound is one of the impurities of Lenvatinib . Lenvatinib is a multi-target inhibitor, mostly for VEGFR2 (KDR)/VEGFR3 (Flt-4) with IC50 of 4 nM/5.2 nM .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 554.6 g/mol . The compound has 4 hydrogen bond donors and 11 hydrogen bond acceptors . It also has 8 rotatable bonds . The exact mass is 554.11545818 g/mol .Scientific Research Applications
Organocatalysis
- Field : Chemistry
- Application : This compound is used in the synthesis of urea-containing metal-organic frameworks (MOFs) that serve as heterogeneous organocatalysts .
- Method : The synthesis involves various techniques including Fourier Transform Infrared Spectroscopy, Thermogravimetric analyses, X-ray powder diffraction, and field emission scanning electron microscopy .
- Results : The resulting MOFs have been used as catalysts in various reactions .
Antimycobacterial Agents
- Field : Medical and Pharmaceutical Sciences
- Application : This compound has shown potential as an antimycobacterial agent, with activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria .
- Method : The compound was synthesized and then tested for its antimycobacterial properties .
- Results : All of the synthesized compounds shared antimycobacterial properties with minimum inhibitory concentration (MIC) values starting from 2 µM. The highest activity showed 4,4’-[carbonylbis(azanediyl)]bis[N-(5-methylisoxazol-3-yl)benzenesulfonamide] with MIC of 2–62.5 µM (i.e., 1.07–33.28 µg/mL) .
Radical Polymerization
- Field : Polymer Chemistry
- Application : This compound has been used in the reversible-deactivation radical polymerization of vinyl acetate .
- Method : The compound was utilized to control the radical polymerization of vinyl acetate (VAc), in which the living character of the molecular weight not only increased linearly with the conversion but also matched the theoretical values .
- Results : The formation of PVAc- b -P N VP block copolymers further demonstrated the versatility of this tralen mediated radical polymerization .
Pharmaceutical Impurity
- Field : Pharmaceutical Sciences
- Application : This compound is known as Sorafenib EP Impurity E, a reference standard in the pharmaceutical industry .
- Method : The compound is synthesized and used as a reference standard for quality control and drug development processes .
- Results : The use of this compound as a reference standard helps ensure the quality and safety of pharmaceutical products .
Safety And Hazards
properties
IUPAC Name |
1,3-bis[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O5S2/c1-15-11-13-24-21(26-15)30-37(33,34)19-7-3-17(4-8-19)28-23(32)29-18-5-9-20(10-6-18)38(35,36)31-22-25-14-12-16(2)27-22/h3-14H,1-2H3,(H,24,26,30)(H,25,27,31)(H2,28,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINKZJTTORDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Carbonylbis(azanediyl))bis(N-(4-methylpyrimidin-2-yl)benzenesulfonamide) | |
CAS RN |
13616-29-0 | |
Record name | GSK837149A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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